Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate
Description
Table 1: Structural Comparison of Selected Benzoate Derivatives
Key Observations:
- Functional Group Diversity : Unlike simpler benzoates (e.g., methyl 4-(sulfanylmethyl)benzoate), the title compound integrates both sulfur and nitrogen heteroatoms, enabling unique reactivity in nucleophilic and coordination chemistry.
- Steric Effects : The 3-position substitution imposes greater steric hindrance compared to para-substituted analogs, influencing conformational stability and intermolecular interactions.
- Electronic Effects : The electron-donating amine group in the 2-aminoethyl chain may enhance the electron density of the benzene ring, altering its spectroscopic and catalytic properties relative to non-aminated derivatives.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
GEROUYMINUEYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSCCN |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methodology
Core Synthetic Route
The principal preparation method utilizes 3-cyanomethylbenzoic acid methyl ester as the starting material, which undergoes a sulfhydrylation and amination process in an aqueous medium under pressurized H2S gas. The reaction is catalyzed by amidine hydrochloride salts and conducted in a high-pressure autoclave with stirring and temperature control.
Reaction Conditions and Steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-cyanomethylbenzoic acid methyl ester (0.5 mol, 88.3 g), water (130-150 mL), amidine hydrochloride catalyst (3.5-4.4 g, 4-5 wt%), sodium hydrosulfide (NaSH, 2.6-3.7 g, 70% solution) | Adjust pH to ~9-10; catalyst facilitates nucleophilic attack and reaction progression |
| 2 | Introduction of H2S gas to reach reaction pressure (0.3-0.7 MPa) | Maintains sulfide availability for thioether formation |
| 3 | Heating to 50-100 °C (typically 70-85 °C) with stirring | Reaction time 2-6 hours, typically 3-4 hours |
| 4 | Cooling to room temperature | Reaction completion and preparation for workup |
| 5 | Absorption of residual H2S with concentrated alkali solution | Environmental safety measure to prevent H2S release |
| 6 | pH adjustment to 6-7 with dilute hydrochloric acid | Prepares for filtration and isolation |
| 7 | Filtration, washing, and drying of the product | Isolates pure Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate |
This method yields the target compound as a solid after drying, with high purity and good yield (typically above 85%).
Reaction Mechanism Insights
- The nitrile group (-CN) on the methyl ester is converted into a thiol-substituted amine via nucleophilic attack by HS^- (from H2S and NaSH).
- The amidine hydrochloride acts as a catalyst to facilitate the conversion and stabilize intermediates.
- The controlled pH (~9-10) ensures the amine group remains in the free base form, promoting the desired substitution.
- The pressure of H2S gas ensures sufficient sulfide ion concentration for the reaction.
Data Table Summarizing Key Preparation Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Starting material | 3-cyanomethylbenzoic acid methyl ester | Purity ~99.2 wt% |
| Catalyst type | Acetamidine hydrochloride, propionamidine hydrochloride | 4-5 wt% relative to raw material |
| Sodium hydrosulfide (NaSH) | 2.6-3.7 g (70% solution) | Adjusts pH and supplies sulfide ions |
| pH during reaction | 9-10 | Controlled for optimal reaction |
| Reaction pressure (H2S gas) | 0.3-0.7 MPa | Maintains sulfide availability |
| Temperature | 50-100 °C (typically 70-85 °C) | Reaction kinetics optimized |
| Reaction time | 2-6 hours (typically 3-4 hours) | Sufficient for complete conversion |
| Post-reaction pH adjustment | 6-7 | Prepares for filtration |
| Yield | 85-90% | High yield with proper control |
Analysis and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms chemical structure and purity by identifying characteristic proton and carbon environments.
- Infrared (IR) Spectroscopy : Detects functional groups such as ester carbonyl (C=O), amino (-NH2), and thioether (-S-) groups.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and assesses product purity.
- Mass Spectrometry (MS) : Confirms molecular weight and molecular formula (C11H16ClNO2S; MW 261.77 g/mol).
- Elemental Analysis : Verifies elemental composition consistent with the expected formula.
Comparative Notes on Alternative Methods
While the above method is the most documented and industrially relevant, alternative synthetic routes might involve:
- Esterification of 3-(2-aminoethyl)-4-methylbenzoic acid followed by thiolation.
- Multi-step synthesis starting from 3-methyl-2-aminobenzoic acid derivatives.
- Use of different catalysts or solvents such as DMSO, DMF, or acetonitrile in ammoniation steps.
However, the H2S-based high-pressure method offers advantages in simplicity, cost, environmental control (via H2S absorption), and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amino and sulfanyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Benzoate Derivatives
The compound’s uniqueness lies in its 3-{[(2-aminoethyl)sulfanyl]methyl} substituent. Below is a comparative analysis of structurally related benzoate esters:
Key Observations :
- Thioether vs. Sulfonyl Groups : Unlike sulfonyl-containing herbicides (e.g., triflusulfuron), the target compound’s thioether group may reduce oxidative instability but limit hydrogen-bonding capacity.
- Aminoethyl vs. Heterocyclic Substituents: The 2-aminoethyl group offers a protonatable amine, contrasting with the electron-deficient pyridine or indole rings in other derivatives. This could enhance water solubility and receptor binding in physiological environments.
Functional and Pharmacological Comparisons
A. Receptor Binding and Selectivity
- HIV-1 Fusion Inhibition : Indole-substituted benzoates (e.g., compound 4 in ) show antiviral activity. The target compound’s amine group could mimic basic residues in viral fusion peptides, though its efficacy remains untested.
B. Physicochemical Properties
- Solubility: The 2-aminoethyl group may improve aqueous solubility compared to methyl benzoate or bromoindole derivatives, but less than sulfonamide-based fluorinated analogs (e.g., ).
- Lipophilicity : The thioether bridge increases lipophilicity relative to unsubstituted methyl benzoate but less than halogenated derivatives (e.g., 6-bromoindole in ).
Stability and Metabolic Considerations
- Plasma Stability: Compound 10 () demonstrated stability in rat and human plasma, attributed to its pyridine and dicyano groups. The target compound’s thioether and amine groups may confer susceptibility to oxidation or enzymatic cleavage, though this requires experimental validation.
- Metabolic Pathways : Sulfanyl-containing compounds often undergo sulfoxidation or glutathione conjugation. This contrasts with sulfonylurea herbicides (), which are hydrolytically stable but prone to photodegradation.
Biological Activity
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate, also known as methyl 3-(2-aminoethyl)benzoate, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
This compound has a molecular formula of C10H13NOS and features a benzoate moiety linked to a 2-aminoethyl group. The presence of the amino and sulfanyl groups contributes to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating cognitive disorders such as depression and anxiety.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural analogs have been evaluated for their effectiveness against various bacterial strains, showing promising results .
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. The structural characteristics of this compound may allow it to function as a selective inhibitor for certain cancer-related pathways .
The mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Interaction : Studies suggest that the compound interacts with specific receptors in the brain, modulating neurotransmitter release and uptake, which is crucial for its cognitive-enhancing effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation. For example, its structural similarity to known enzyme inhibitors suggests it could be developed further as an anticancer agent .
Case Study 1: Cognitive Enhancement
A study focusing on the effects of this compound on cognitive functions demonstrated significant improvements in memory retention in animal models. The results indicated enhanced synaptic plasticity, likely due to increased serotonin levels.
Case Study 2: Antimicrobial Activity
In vitro tests showed that derivatives of this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Comparative Analysis with Related Compounds
Q & A
Basic Research Question
- NMR Spectroscopy : Use H and C NMR to confirm ester carbonyl (~165–170 ppm), sulfanyl-linked methylene (~3.5–4.0 ppm), and aromatic protons (6.5–8.0 ppm) .
- IR Spectroscopy : Identify ester C=O (~1715 cm) and N-H stretching (~3300 cm) .
- Elemental Analysis : Validate molecular formula (e.g., CHNOS) with ≤0.4% deviation .
How does the sulfanyl group in this compound influence its chemical reactivity?
Basic Research Question
The sulfanyl (-S-) group:
- Oxidation : Reacts with HO or mCPBA to form sulfoxides or sulfones, altering electronic properties and potential biological activity .
- Nucleophilic Substitution : Participates in thiol-ene "click" reactions for functionalization (e.g., with maleimide derivatives) .
- pH Sensitivity : The aminoethyl group (pKa ~9–10) can protonate in acidic environments, affecting solubility and intermolecular interactions .
How can molecular docking predict the interaction of this compound with biological targets?
Advanced Research Question
- Protocol : Use AutoDock4 to model ligand-receptor interactions. Prepare the compound’s 3D structure (e.g., energy minimization with Open Babel) and receptor PDB files (e.g., enzyme active sites) .
- Flexible Residues : Include side-chain flexibility in docking simulations (e.g., catalytic residues in kinases or proteases) to improve binding affinity predictions .
- Validation : Compare docking scores (ΔG) with experimental IC values to refine force field parameters .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
- Plasma Stability Assays : Assess compound degradation in rat/human plasma (e.g., LC-MS quantification over 24 hours) to differentiate intrinsic activity vs. metabolic artifacts .
- SAR Studies : Synthesize analogs (e.g., replacing the aminoethyl group with cyclopropylamine) to isolate structural determinants of activity .
- Target Engagement Assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .
How can low yields in the final coupling step of the synthesis be addressed?
Advanced Research Question
- Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of intermediates .
- Catalyst Screening : Test coupling agents like EDCI/HOBt vs. DCC/DMAP for amide bond formation .
- Purification : Employ flash chromatography (silica gel, hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate pure product .
What computational and experimental methods validate the stability of this compound in biological matrices?
Advanced Research Question
- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate metabolic susceptibility (e.g., CYP450 interactions) .
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- pH Stability Tests : Measure decomposition kinetics in buffers (pH 1–10) to identify optimal storage conditions .
Notes
- Methodological Focus : Emphasized experimental design, data validation, and troubleshooting.
- Advanced vs. Basic : Segregated synthesis/characterization (basic) from mechanistic/optimization (advanced) questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
